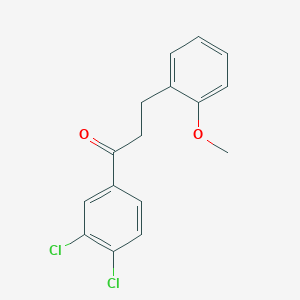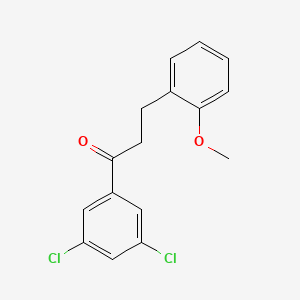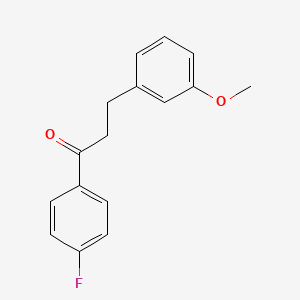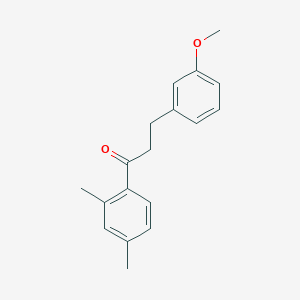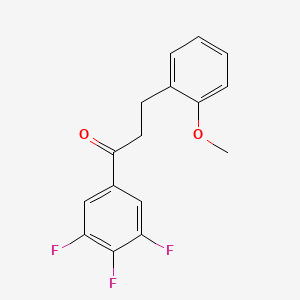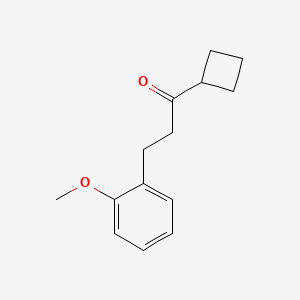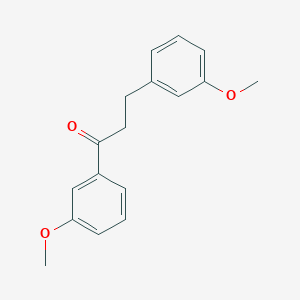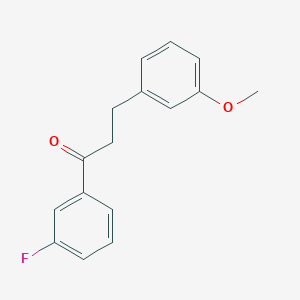
3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone: is an organic compound with the molecular formula C16H14F2OS and a molecular weight of 292.3 g/mol . This compound has gained significant attention in the scientific community due to its various applications in research and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 3’,5’-difluorobenzaldehyde with 2-thiomethylphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and a solvent, such as ethanol. The mixture is heated under reflux conditions for several hours to yield the desired product .
Industrial Production Methods: In industrial settings, the production of 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, catalysts like iron(III) chloride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of fluorine and sulfur-containing compounds on biological systems. It serves as a model compound for investigating the interactions between these elements and biological molecules.
Medicine: Its unique structure may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone is used in the production of specialty chemicals and materials. Its incorporation into polymers and coatings can enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The sulfur atom in the thiomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their structure and function .
Comparison with Similar Compounds
- 3’,5’-Difluoro-3-(2-methylphenyl)propiophenone
- 3’,5’-Difluoro-3-(2-methoxyphenyl)propiophenone
- 3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone
- 3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone
- 3’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone
Uniqueness: 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of both fluorine and sulfur atoms in its structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and the ability to form covalent bonds with biological molecules. These properties make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2OS/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHWAKLCNBQVET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644350 |
Source


|
| Record name | 1-(3,5-Difluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-61-5 |
Source


|
| Record name | 1-(3,5-Difluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


